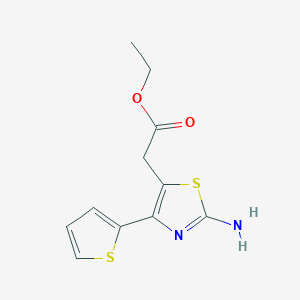

Ethyl 2-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2/c1-2-15-9(14)6-8-10(13-11(12)17-8)7-4-3-5-16-7/h3-5H,2,6H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELZTDBBFVVHFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=C(S1)N)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)acetate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring fused with a thiophene ring, which contributes to its unique biological properties. The molecular formula is with a molecular weight of 218.32 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₂S₂ |

| Molecular Weight | 218.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | 300814-88-4 |

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown that it exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria as well as certain fungal pathogens.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various thiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) of 32 µg/mL against both bacteria, indicating its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Data

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | DNA intercalation |

In a study published in the Journal of Medicinal Chemistry, this compound was shown to interact with DNA, leading to increased apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also been reported to exhibit anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models.

Case Study: Anti-inflammatory Activity

In an animal model of inflammation induced by carrageenan, treatment with ethyl 2-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-ylic acid acetate resulted in a significant reduction in paw edema compared to control groups. The observed effect was attributed to the inhibition of cyclooxygenase enzymes .

The biological activities of ethyl 2-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-ylic acid acetate can be attributed to its ability to interact with multiple molecular targets. Its mechanism involves:

- DNA Binding : Interference with DNA replication and transcription.

- Enzyme Inhibition : Inhibition of key enzymes involved in inflammation and cancer progression.

- Cell Cycle Modulation : Induction of cell cycle arrest leading to apoptosis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Ethyl 2-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)acetate has shown potential as an anticancer agent. Research indicates that thiazole derivatives can inhibit specific mitotic kinesins such as HSET (KIFC1), which are crucial for cancer cell survival. In vitro studies have demonstrated that modifications to the thiazole structure can enhance selectivity and potency against cancer cells with centrosome amplification, leading to multipolar spindle formation and subsequent cell death .

Antimicrobial Properties

The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of various thiazole derivatives, including this compound, which showed enhanced antimicrobial efficacy compared to traditional antibiotics like oxytetracycline . The minimum inhibitory concentration (MIC) values were notably lower than those of control compounds, indicating its potential as a new antimicrobial agent.

Agricultural Applications

Pesticidal Activity

Thiazole derivatives, including this compound, have been investigated for their pesticidal properties. Research has demonstrated that these compounds can act as effective insecticides or fungicides due to their ability to disrupt biological processes in pests and pathogens. The structural diversity of thiazoles allows for the design of targeted agrochemicals with reduced environmental impact .

Materials Science

Synthesis of Functional Materials

The unique chemical properties of this compound make it suitable for the development of novel materials. Its incorporation into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The compound's ability to form coordination complexes with metal ions has also been studied for applications in sensors and catalysis .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial activity | Effective against HSET; lower MIC than controls |

| Agricultural Science | Potential insecticide/fungicide | Disrupts biological processes in pests |

| Materials Science | Development of functional materials | Enhances thermal stability and mechanical properties |

Case Studies

- Anticancer Research

- Antimicrobial Efficacy

- Material Development

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous thiazole derivatives:

Key Observations:

Electronic Effects: The trifluoromethyl group in introduces strong electron-withdrawing effects, stabilizing the thiazole ring but reducing nucleophilic reactivity compared to the amino group in the target compound.

Steric and Solubility Considerations :

- Bulky substituents (e.g., chloroethylphenyl in ) hinder membrane penetration, whereas the ethyl acetate group in the target compound balances lipophilicity and solubility.

- Methyl groups (e.g., ) increase steric hindrance but lack polar functional groups, reducing solubility in aqueous environments.

Biological Activity: Amino groups (target compound, ) enable hydrogen bonding with enzymes or receptors, critical for antimicrobial or anticancer activity. Thiophene-containing analogs (target compound, ) may exhibit enhanced activity due to aromatic stacking with protein residues.

Characterization Data :

- IR: Peaks at ~3300 cm⁻¹ (N-H stretch, amino), ~1700 cm⁻¹ (C=O ester).

- NMR : δ 1.3 ppm (t, CH₃ of ethyl), δ 4.2 ppm (q, CH₂ of ethyl), δ 6.8–7.2 ppm (thiophene protons).

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 2-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)acetate?

Methodological Answer:

The compound can be synthesized via cyclocondensation reactions involving thiophene derivatives and ethyl bromoacetate. A general protocol involves:

Thiazole Formation: React 2-aminothiophene derivatives with α-haloketones (e.g., ethyl 4-bromo-3-oxobutanoate) in ethanol under reflux. This step forms the thiazole core .

Esterification: Introduce the ethyl acetate group using ethyl bromoacetate in the presence of sodium ethoxide, followed by recrystallization for purification .

Validation: Confirm purity via melting point analysis, IR (C=O stretch at ~1700 cm⁻¹), and elemental analysis (C, H, N, S within 0.4% of theoretical values) .

Advanced: How can discrepancies in NMR and X-ray crystallographic data be resolved during structural elucidation?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces. To resolve these:

Comparative Analysis: Cross-reference experimental -/-NMR shifts (e.g., thiophene protons at δ 6.8–7.2 ppm) with DFT-calculated chemical shifts.

X-ray Refinement: Use SHELXL for anisotropic refinement of non-hydrogen atoms. For example, refine the thiazole ring geometry with SHELX’s restraints to resolve bond-length deviations (<0.02 Å) .

Hydrogen Bonding: Analyze intramolecular interactions (e.g., N–H⋯O bonds in nitroimino groups) via PLATON to explain conformational distortions .

Basic: What analytical techniques are critical for validating the compound’s structural integrity?

Methodological Answer:

A multi-technique approach is essential:

Spectroscopy:

- IR: Identify ester C=O (1700–1750 cm⁻¹) and thiazole C=N (1650 cm⁻¹) stretches .

- NMR: Confirm thiophene integration (2H singlet) and ethyl group splitting (quartet at δ 4.1–4.3 ppm for –OCH₂CH₃) .

Elemental Analysis: Ensure C/H/N/S percentages match theoretical values (e.g., C: 48.2%, N: 15.6% for C₁₁H₁₃N₃O₂S₂) .

XRD: Verify planar geometry of the thiazole ring (dihedral angles <5° deviation) using Bruker SMART CCD data .

Advanced: How do intermolecular interactions (e.g., halogen bonding) stabilize the crystal lattice?

Methodological Answer:

Non-covalent interactions significantly impact packing:

Halogen Bonds: In chloro-thiazole derivatives, Cl⋯O/N contacts (e.g., 3.02 Å for Cl⋯O in C11–Cl1⋯O4) stabilize the lattice. Use Mercury software to visualize these interactions .

Hydrogen Bonds: Map classical (N–H⋯N) and non-classical (C–H⋯O) bonds using SHELXL’s hydrogen-bonding tables. For example, N–H⋯O bonds in nitroimino groups contribute to an envelope conformation in triazine rings .

Energy Calculations: Compute interaction energies (e.g., with Gaussian09) to quantify stabilization from Cl⋯O vs. C–H⋯O bonds .

Advanced: What computational strategies predict the compound’s biological activity?

Methodological Answer:

Molecular Docking: Use AutoDock Vina to dock the compound into target proteins (e.g., fungal CYP51 for antifungal studies). Parameterize the thiazole-thiophene moiety with GAFF2 force fields .

Pharmacophore Modeling: Identify critical features (e.g., thiazole N as H-bond acceptor) using Schrödinger’s Phase.

ADMET Prediction: Utilize SwissADME to assess bioavailability (e.g., logP ~2.5 for optimal membrane permeability) .

Basic: How to optimize reaction yields during scale-up synthesis?

Methodological Answer:

Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in cyclocondensation steps.

Catalysis: Introduce CuI (5 mol%) to accelerate thiazole ring closure, reducing reaction time from 12h to 4h .

Workup: Employ column chromatography (silica gel, hexane/EtOAc 3:1) to isolate the product with >95% purity .

Advanced: How to refine crystallographic data for low-resolution structures?

Methodological Answer:

Data Collection: Use MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS) to minimize errors in weak reflections .

Refinement: Apply SHELXL’s restraints for bond distances (e.g., C–S: 1.75–1.80 Å) and anisotropic displacement parameters (Uiso <0.05 Ų) .

Validation: Check for missed symmetry (PLATON’s ADDSYM) and twinning (Rint >0.05) to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.